Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core, an ethoxy group, and a carboxylate ester
Properties
IUPAC Name |
methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-22-13(19)9-8-12(18)17-15-14(16(20)21-2)10-6-4-5-7-11(10)23-15/h3-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTULSHQTVAGQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzothiophene Core
The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate scaffold is typically synthesized via cyclization of substituted cyclohexenethioamides. A representative protocol involves:
- Thioamide Formation : Reacting cyclohexenecarbonyl chloride with ammonium thiocyanate in acetone at 0–5°C yields the corresponding thioamide.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C for 4 hours induces cyclization to form the tetrahydrobenzothiophene ring.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioamide formation | NH₄SCN, acetone, 0°C | 78 |
| Cyclization | PPA, 120°C, 4h | 65 |
Introduction of the Amino Group at C2
Selective amination at the 2-position is achieved via nitration followed by reduction:
- Nitration : Treating the benzothiophene core with fuming HNO₃ in H₂SO₄ at −10°C introduces a nitro group at C2.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine.
Optimization Note : Lower temperatures (−10°C) during nitration minimize polysubstitution, improving regioselectivity.
Acylation with 4-Ethoxy-4-oxobutanoyl Chloride
The amine undergoes acylation using 4-ethoxy-4-oxobutanoyl chloride under Schotten-Baumann conditions:
- Reaction Setup : The amine (1 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- Acyl Chloride Addition : 4-Ethoxy-4-oxobutanoyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2 eq) to scavenge HCl.
- Workup : The mixture is stirred for 12 hours at 25°C, washed with 5% HCl, and dried over Na₂SO₄.
Yield : 82–89% after column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Esterification of the C3 Carboxyl Group
Methyl esterification is performed concurrently or sequentially:
- One-Pot Method : Using methyl iodide (2 eq) and K₂CO₃ (3 eq) in DMF at 60°C for 6 hours.
- Stepwise Approach : Hydrolysis of the ethyl ester (from intermediate steps) with LiOH in THF/H₂O, followed by re-esterification with methanol under acidic conditions (H₂SO₄, reflux).
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| One-Pot Methylation | CH₃I, K₂CO₃, DMF, 60°C | 75 | 95 |
| Hydrolysis-Reesterification | LiOH, then CH₃OH/H₂SO₄ | 88 | 98 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.75–1.85 (m, 4H, cyclohexyl CH₂), 2.45–2.55 (m, 2H, COCH₂), 3.70 (s, 3H, COOCH₃), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃).
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend).
Challenges and Side Reactions
- Competitive O-Acylation : The C3 carboxylate can react with acyl chlorides, necessitating protective group strategies (e.g., tert-butyl esters).
- Ring Oxidation : Prolonged exposure to HNO₃ during nitration may oxidize the thiophene sulfur; controlled stoichiometry (1.05 eq HNO₃) mitigates this.
Industrial-Scale Adaptations
Patent EP2772490A1 discloses a continuous-flow process for analogous benzothiophene derivatives, achieving 94% yield via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise in the development of new therapeutic agents. Its structural features suggest potential interactions with biological targets that may lead to beneficial pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in Cancer Letters demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research suggests it may inhibit pro-inflammatory cytokines and pathways.
- Case Study : In a murine model of arthritis, administration of the compound resulted in reduced swelling and levels of inflammatory markers such as IL-6 and TNF-alpha .
Pharmacology
The pharmacological profile of this compound indicates potential for use in treating various conditions.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties.
- Case Study : An investigation into its effects on neuronal cultures exposed to oxidative stress showed significant reductions in cell death compared to control groups .
Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Biochemical Applications
The unique structure of this compound also makes it a candidate for biochemical studies.
Enzyme Inhibition Studies
This compound can be utilized to explore enzyme interactions and inhibition mechanisms.
Drug Design and Development
Its structural characteristics provide a template for the design of novel drugs targeting specific pathways involved in disease processes.
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H23NO5S
- CAS Number : 356550-77-1
- Molecular Weight : 351.43 g/mol
The structure consists of a benzothiophene core substituted with an ethoxy group and an oxobutanoyl moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymatic pathways involved in cellular processes. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids or proteins.
- Receptor Modulation : It could modulate receptors related to neurotransmission or immune responses.
- Antioxidant Activity : The presence of the thiophene ring may impart antioxidant properties, helping to mitigate oxidative stress in cells.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, analogs have been shown to inhibit viral replication in vitro by interfering with viral entry or replication processes .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways. A study highlighted that derivatives of this compound significantly reduced cell viability in breast cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Table 2: Case Studies
Q & A
Q. Q1. What experimental methods are recommended for synthesizing Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer: A robust synthesis route involves multicomponent reactions, such as the Petasis reaction, under controlled conditions. For example:
- Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as a solvent to enhance electrophilicity and stabilize intermediates .
- Combine stoichiometric equivalents of amino-thiophene precursors (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with 4-ethoxy-4-oxobutanoyl chloride under nitrogen atmosphere.
- Optimize yields (e.g., 22–64%) via iterative adjustments of reaction time (12–24 hours), temperature (60–80°C), and catalyst loading (e.g., 3Å molecular sieves for moisture control) .
Q. Q2. How can the molecular structure of this compound be confirmed post-synthesis?
Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL :
- Grow crystals via slow evaporation in ethanol or dichloromethane.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXS for structure solution and SHELXL for least-squares refinement.
- Validate bond lengths (e.g., C–N: ~1.35 Å, C=O: ~1.21 Å) and angles against theoretical values. ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular geometry .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals using DEPT-135 and HSQC (e.g., ester carbonyl at δ ~165–170 ppm, tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm) .
- HRMS-ESI : Confirm molecular mass (e.g., [M+H]+ calculated vs. experimental, Δ < 2 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., ν(C=O) at ~1720 cm⁻¹, ν(N–H) at ~3300 cm⁻¹).
Advanced Research Questions
Q. Q4. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed to predict supramolecular assembly?
Methodological Answer: Apply graph set analysis (Etter’s rules) to classify hydrogen-bonding patterns:
- Use Mercury (CCDC) to generate interaction maps from crystallographic data.
- Identify primary motifs (e.g., R₂²(8) for N–H···O=C interactions) and analyze their role in stabilizing the crystal lattice .
- Compare with analogous structures (e.g., 2-[(4-chlorobenzylidene)amino]-tetrahydrobenzothiophenes) to assess substituent effects on packing .
Q. Q5. How can conflicting data between computational models and experimental results (e.g., bond angles, puckering) be resolved?
Methodological Answer:
- Perform Cremer-Pople puckering analysis for the tetrahydrobenzothiophene ring using crystallographic coordinates. Calculate puckering amplitude (q) and phase angle (φ) to quantify deviations from planarity .
- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Adjust basis sets or solvent models to reconcile discrepancies.
Q. Q6. What strategies are effective for resolving polymorphism or twinning issues during crystallography?
Methodological Answer:
Q. Q7. How can the electronic effects of the 4-ethoxy-4-oxobutanoyl group be investigated to understand its impact on reactivity?
Methodological Answer:
- Perform Hammett substituent constant (σ) analysis using UV-Vis or NMR titration to measure electron-withdrawing/donating effects.
- Compare reaction rates of acylated vs. non-acylated analogs in nucleophilic substitution or hydrolysis assays.
Data Contradiction Analysis
Q. Q8. If NMR data suggests a planar tetrahydrobenzothiophene ring, but crystallography indicates puckering, how should this be interpreted?
Methodological Answer:
- NMR time-averages signals, masking puckering dynamics. Use variable-temperature NMR to detect ring-flipping barriers (e.g., coalescence temperatures).
- Crystallography provides static snapshots; apply Cremer-Pople coordinates to quantify puckering (e.g., q = 0.25 Å, φ = 15° for envelope conformers) .
Q. Q9. How to address discrepancies between calculated (DFT) and observed hydrogen-bond lengths?
Methodological Answer:
- Include dispersion corrections (e.g., D3-BJ) in DFT to account for weak interactions.
- Simulate crystal packing effects using periodic boundary conditions (PBE functional) rather than isolated-molecule models.
Computational and Theoretical Extensions
Q. Q10. What advanced computational methods can predict the compound’s solubility or bioavailability?
Methodological Answer:
- Use COSMO-RS to estimate solubility in organic/aqueous media.
- Apply Lipinski’s Rule of Five and ADMET predictors (e.g., SwissADME) for bioavailability screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
